(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone features an 8-azabicyclo[3.2.1]octane core with stereochemical specificity (1R,5S). Key structural elements include:
- A 2-bromophenyl group attached via a methanone bridge at the 8-position of the bicyclic ring.
- A phenylsulfonyl substituent at the 3-position of the azabicyclo ring.
This compound belongs to a class of nortropane derivatives, which are frequently explored for their biological activity due to their rigid bicyclic structure and ability to interact with diverse receptors.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSEFMIXCRPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as ARTS-011, is the Janus kinase TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways, which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD).
Mode of Action
ARTS-011 acts as a potent oral TYK2 allosteric inhibitor. It achieves high selectivity and potency through optimized binding to the JH2 regulatory domain of the TYK2 protein. This compound potently binds to the TYK2 JH2 domain and inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase.
Biochemical Pathways
The TYK2 inhibition by ARTS-011 affects the IL-12 and IL-23 signaling pathways. These pathways are associated with Th1 and Th17 cell differentiation and activation. The Th1 and Th17 pathways have been implicated in the pathogenesis of psoriasis and IBD.
Result of Action
ARTS-011 inhibits IFNα triggered pSTAT5 potently in human whole blood assay. In animal models, ARTS-011 significantly reverses IL12/18-induced IFNγ production. It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model. Lastly, ARTS-011 was highly efficacious in anti-CD40 antibody induced mouse IBD model.
Biological Activity
The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets.
This compound primarily acts as a kappa-opioid receptor antagonist , which is significant in pain management and the treatment of addiction. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain perception, mood, and stress responses.
Pharmacological Studies
Research has indicated that modifications to the azabicyclo structure can enhance selectivity and potency against kappa-opioid receptors. For instance, studies on related compounds have shown that altering substituents can lead to improved binding affinities and reduced side effects associated with mu-opioid receptor activation.
1. Structure-Activity Relationship (SAR) Studies
A notable study focused on the SAR of related 8-azabicyclo[3.2.1]octan derivatives demonstrated that specific substitutions at the nitrogen atom significantly influenced receptor selectivity and potency. For example, compounds with cyclohexylurea moieties exhibited enhanced kappa receptor antagonism compared to their counterparts without such modifications .
| Compound | Kappa IC50 (nM) | Mu:kappa Ratio | Delta:kappa Ratio |
|---|---|---|---|
| Compound A | 172 | 93 | >174 |
| Compound B | 200 | 150 | >200 |
2. In Vivo Efficacy
In vivo studies have shown that certain derivatives of this compound can effectively reduce nociceptive responses in animal models, suggesting potential applications in pain relief without the addictive properties associated with mu-opioid agonists.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives exhibit promising therapeutic profiles, careful consideration of their safety margins is necessary. The hERG (human Ether-à-go-go Related Gene) channel inhibition is a critical factor in evaluating the cardiotoxicity of these compounds.
Comparison with Similar Compounds
Structural Analogs
Azabicyclo[3.2.1]octane Derivatives with Bromophenyl Substituents
Key Observations :
- The position of bromine (ortho in the target vs. meta in ) influences steric and electronic interactions with target receptors.
- Sulfonyl groups (present in the target and ) improve solubility and binding affinity through polar interactions.
Sulfonamide and Sulfonyl Derivatives
Key Observations :
- Substituent bulkiness (e.g., isopropylphenoxy in ) may affect membrane permeability or receptor access.
Pharmacological Analogs
Kinase Inhibitors
- PF-06700841 (): Demonstrates that azabicyclo cores paired with sulfonamide or sulfonyl groups are viable scaffolds for kinase inhibition. The target compound’s sulfonyl group may similarly engage ATP-binding pockets .
- NK7-902 (): A molecular glue degrader with an azabicyclo core, highlighting the structural versatility of this scaffold in diverse mechanisms .
Antibacterial Agents
- (4-Chlorophenyl) analogs (): Exhibit in vitro antibacterial activity, suggesting that halogenated phenyl groups on the azabicyclo core may enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
